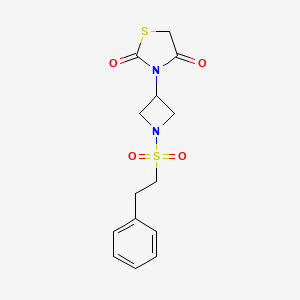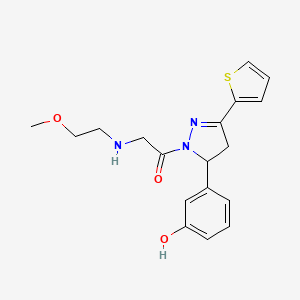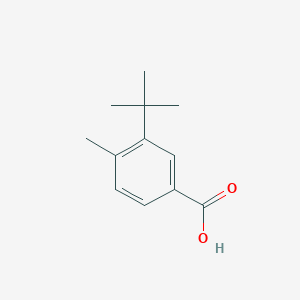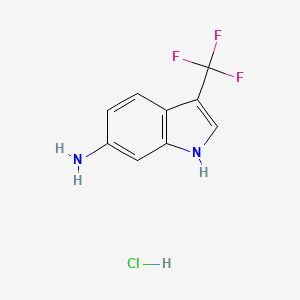
3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione” is a derivative of thiazolidine-2,4-dione . Thiazolidine-2,4-diones are five-membered heterocyclic compounds that contain a thiazole ring with carbonyl moieties at positions 2 and 4 . These compounds are known for their diverse pharmacological activities, including antimicrobial, antioxidant, and anticancer properties .
Synthesis Analysis
Thiazolidine-2,4-dione derivatives are synthesized using various physiochemical parameters and spectral techniques such as 1H-NMR, IR, MS, etc . The synthesis involves the use of deep eutectic solvents, which act as both solvents and catalysts . A screening of 20 choline chloride-based deep eutectic solvents for thiazolidinedione synthesis was performed to find the most suitable solvent .Molecular Structure Analysis
Thiazolidine-2,4-dione is a five-membered heterocyclic compound. The thiazole ring in its structure contains the carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH2), which allows for various modifications of the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolidine-2,4-dione derivatives include the Knoevenagel condensation . The synthesis process involves the reaction of substituted aniline with thionyl chloride, 2-cyanoiminoradical-1,3-thiazolidine, and K2CO3 in acetonitrile solution .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolidine-2,4-dione derivatives can be established using physiochemical parameters and spectral techniques . For example, one of the synthesized compounds, 3-((1,3-dioxoisoindolin-2-yl)methyl)thiazolidine-2,4-dione (LPSF/FT-01), is a white solid with a melting point of 172 °C .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds structurally related to "3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione" have demonstrated notable antimicrobial properties. Studies have synthesized various derivatives that exhibit good to excellent antibacterial and antifungal activities. For example, derivatives have shown significant activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and also displayed excellent antifungal activity against strains like Aspergillus niger and A. flavus. These findings suggest their potential utility in treating infections resistant to conventional antibiotics (Prakash et al., 2011), (Mohanty et al., 2015).
Anticancer Potential
Further, the integration of thiazolidine-2,4-dione frameworks with other heterocyclic moieties has led to compounds with promising anticancer activity. Derivatives bearing thiazolidine-2,4-dione, rhodanine, or hydantoin scaffolds were synthesized and showed inhibitory effects on the viability of cancer cells, underscoring their potential as anticancer agents. The structure-activity relationship (SAR) studies indicated that specific substitutions on the thiazolidine-2,4-dione scaffold could modulate growth inhibitory activity against various cancer cell lines, with some compounds showing cytotoxicity profiles comparable to standard anticancer agents like cisplatin (Azizmohammadi et al., 2013).
Mechanism of Action and Biological Evaluation
The mechanism of action for these compounds has been explored in various studies. For instance, thiazolidine-2,4-dione derivatives have been evaluated for their role in inhibiting nitric oxide synthase (iNOS) activity and the production of prostaglandin E(2) (PGE(2)), indicating their potential in treating inflammatory diseases. Such studies provide insights into the therapeutic mechanisms of these compounds, potentially guiding the development of new drugs for chronic conditions (Ma et al., 2011).
Mécanisme D'action
Target of Action
Thiazolidin-2,4-dione (tzd) analogues, which share a similar structure, are known to target peroxisome proliferator-activated receptor gamma (ppar-γ) and cytoplasmic mur ligases .
Mode of Action
Tzd analogues are known to improve insulin resistance through ppar-γ receptor activation and inhibit cytoplasmic mur ligases .
Biochemical Pathways
Tzd analogues are known to affect the insulin signaling pathway through ppar-γ receptor activation .
Pharmacokinetics
In-silico adme studies of tzd analogues have revealed that these compounds are drug-like .
Result of Action
Tzd analogues are known to exhibit antimicrobial, antioxidant, and anticancer potential .
Orientations Futures
The future directions in the research of thiazolidine-2,4-dione derivatives involve exploring their potential as antimicrobial, antioxidant, and anticancer agents . The development of more effective and less toxic drugs for cancer treatment is a constant challenge , and thiazolidine-2,4-dione derivatives may play a significant role in this endeavor. Further studies are needed to confirm their viability .
Propriétés
IUPAC Name |
3-[1-(2-phenylethylsulfonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c17-13-10-21-14(18)16(13)12-8-15(9-12)22(19,20)7-6-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXNYFAAHCWMGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2695039.png)


![N-[1-(4-Fluorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B2695046.png)


![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2695049.png)
![1-ethyl-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2695050.png)
![N-(2-ethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2695054.png)



![7-(piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2695060.png)
![N-(2,5-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2695061.png)